Cas no 109-51-3 (Pentanimidamide)

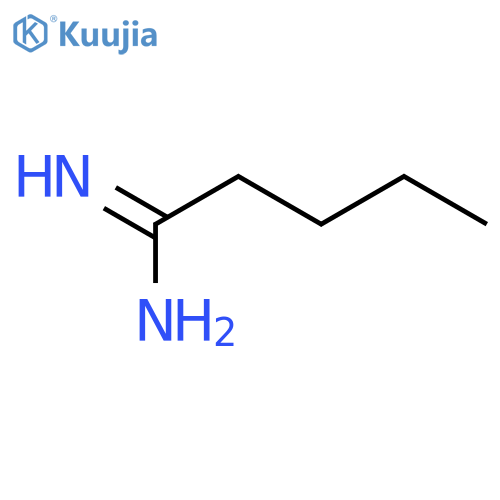

Pentanimidamide structure

商品名:Pentanimidamide

Pentanimidamide 化学的及び物理的性質

名前と識別子

-

- Pentanimidamide

- PENTANAMIDINE

- pentanimidamide(SALTDATA: HCl)

- pentanoamidine

- Valeramidin

- valeramidine

- valeroamidine

- EN300-304824

- W16181

- 109-51-3

- MFCD05663348

- A895015

- DTXSID40399288

- AKOS000179282

- SY020380

- CS-0046978

- SCHEMBL1795496

- butyl formamidine

- AS-56485

- LPXCHPSTROLSJX-UHFFFAOYSA-N

- DB-255931

-

- MDL: MFCD05663348

- インチ: InChI=1S/C5H12N2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H3,6,7)

- InChIKey: MTKUTYOMTJQXAY-UHFFFAOYSA-N

- ほほえんだ: CCCCC(N)=N

計算された属性

- せいみつぶんしりょう: 100.10000

- どういたいしつりょう: 100.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 59.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 49.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- PSA: 49.87000

- LogP: 1.91260

Pentanimidamide セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

Pentanimidamide 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Pentanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-304824-1.0g |

pentanimidamide |

109-51-3 | 1g |

$80.0 | 2023-06-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P940850-1g |

Pentanimidamide |

109-51-3 | 95% | 1g |

¥1,485.00 | 2022-08-31 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020380-1g |

Pentanimidamide |

109-51-3 | ≥95% | 1g |

¥1549.34 | 2024-07-10 | |

| eNovation Chemicals LLC | D761684-1g |

PENTANAMIDINE |

109-51-3 | 95% | 1g |

$265 | 2023-09-04 | |

| Enamine | EN300-304824-0.25g |

pentanimidamide |

109-51-3 | 0.25g |

$73.0 | 2023-09-05 | ||

| ChemScence | CS-0046978-1g |

Pentanimidamide |

109-51-3 | 1g |

$265.0 | 2022-04-02 | ||

| Apollo Scientific | OR470546-5g |

Pentanimidamide |

109-51-3 | 5g |

£770.00 | 2024-07-20 | ||

| eNovation Chemicals LLC | D911795-1g |

Pentanimidamide |

109-51-3 | 95% | 1g |

$200 | 2024-07-20 | |

| Enamine | EN300-304824-0.5g |

pentanimidamide |

109-51-3 | 0.5g |

$77.0 | 2023-09-05 | ||

| eNovation Chemicals LLC | D761684-250mg |

PENTANAMIDINE |

109-51-3 | 95% | 250mg |

$240 | 2024-06-07 |

Pentanimidamide 関連文献

-

Marcus L. Cole,Peter C. Junk New J. Chem. 2005 29 135

-

Yibiao Li,Shuo Huang,Chunshu Liao,Yan Shao,Lu Chen Org. Biomol. Chem. 2018 16 7564

-

Teng Li,Huijun Zhang,Cong Yu,Pang Wang,Hui Wang,Xiaoshuai Zhang,Yuandong Sun,Dan Liu,Tao Wang J. Mater. Chem. C 2021 9 15488

-

4. Syntheses of palladium(0) and platinum(0) olefin complexes; molecular structures of [Pt(C2F4)(C2H4)2] and tris(bicyclo[2.2.1]heptene)platinumMichael Green,Judith A. K. Howard,John L. Spencer,F. Gordon A. Stone J. Chem. Soc. Chem. Commun. 1975 449

-

Billa Prashanth,Sanjay Singh Dalton Trans. 2014 43 16880

109-51-3 (Pentanimidamide) 関連製品

- 5547-54-6(Hexanimidamide)

- 107-90-4(Butanimidamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:109-51-3)Pentanimidamide

清らかである:99%

はかる:100g

価格 ($):387.0